1,3-Thiazolidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazolidine-4-carbohydrazide is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazolidine-4-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters under basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methods such as microwave irradiation and solvent-free conditions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazolidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
1,3-Thiazolidine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the production of agrochemicals, dyes, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of 1,3-thiazolidine-4-carbohydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory enzymes.
Comparison with Similar Compounds
1,3-Thiazolidine-4-carbohydrazide can be compared with other similar compounds such as:
1,3-Thiazolidine-2-thione: Known for its antifungal and antibacterial properties.
1,3-Thiazolidine-4-one: Exhibits anticancer and anti-inflammatory activities.
1,3-Thiazolidine-2,4-dione: Used in the treatment of diabetes due to its insulin-sensitizing effects.
Uniqueness
This compound is unique due to its versatile biological activities and its potential as a scaffold for the development of new therapeutic agents. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1,3-thiazolidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3OS/c5-7-4(8)3-1-9-2-6-3/h3,6H,1-2,5H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQYDGVMUREET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554968 |
Source
|
Record name | 1,3-Thiazolidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155264-41-8 |
Source
|
Record name | 1,3-Thiazolidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.